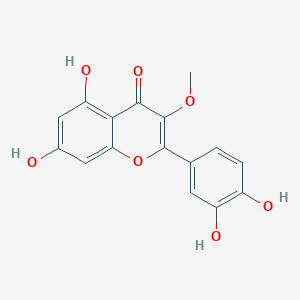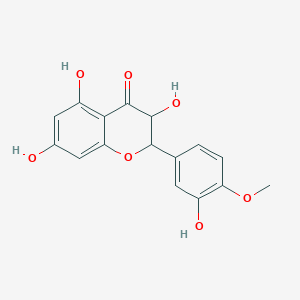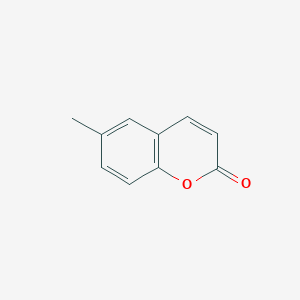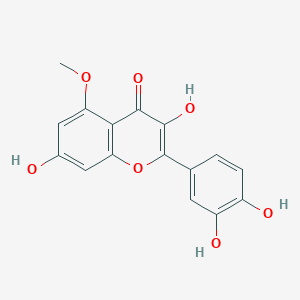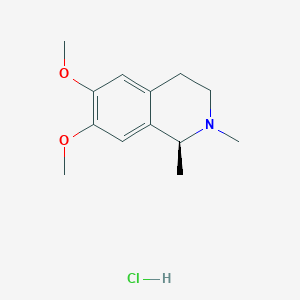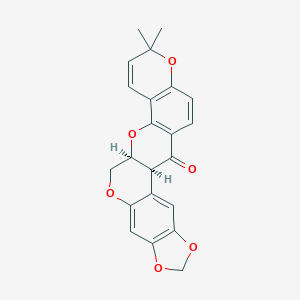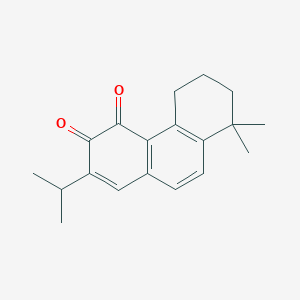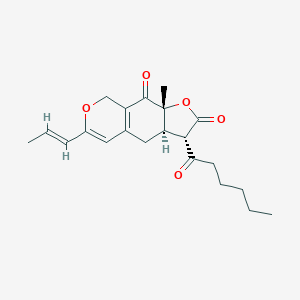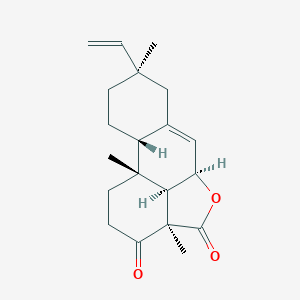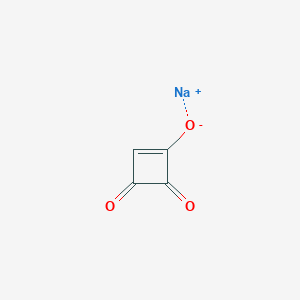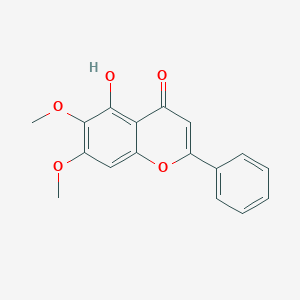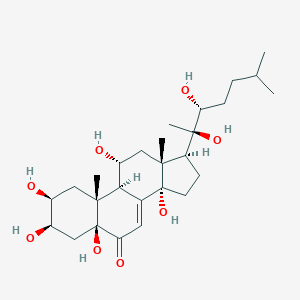
Neogambogic acid
Overview
Description
Neo-gambogic acid, also known as gambogenic acid, is a naturally occurring compound found in the resin of Garcinia species, particularly Garcinia hanburyi. This compound has garnered significant attention due to its potent anticancer properties. Neo-gambogic acid is a polyprenylated xanthone, a class of compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects .
Scientific Research Applications
Neo-gambogic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing novel compounds with potential therapeutic benefits.
Biology: Studied for its role in inducing apoptosis in cancer cells and its antibacterial properties.
Medicine: Investigated for its potential as an anticancer agent, particularly in treating breast cancer, lung cancer, and glioblastoma
Industry: Explored for its use in developing new pharmaceuticals and as a natural dye in the textile industry.
Mechanism of Action
Neo-gambogic acid exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the Fas/FasL pathway, leading to the activation of caspases, which are crucial for the apoptotic process. Additionally, neo-gambogic acid inhibits the Akt signaling pathway, resulting in mitochondrial oxidative stress and cell death . The compound also targets undecaprenyl diphosphate synthase, an enzyme essential for bacterial cell wall formation, thereby exhibiting antibacterial properties .
Similar Compounds:
Gambogic Acid: Another polyprenylated xanthone found in Garcinia species, known for its anticancer properties.
Mangostin: A xanthone derivative with potent antioxidant and anticancer activities.
Uniqueness: Neo-gambogic acid is unique due to its dual anticancer and antibacterial properties. Its ability to induce apoptosis through multiple pathways and its effectiveness against a wide range of cancer cell lines make it a promising candidate for further research and development .
Biochemical Analysis
Biochemical Properties
Neogambogic acid has been found to interact with undecaprenyl diphosphate synthase (UPPS), an essential enzyme required for bacterial cell wall formation . It significantly inhibits the activity of UPPS in a dose-dependent manner . This interaction is characterized by this compound occupying the substrate binding pocket of UPPS, preventing the natural substrates from entering .
Cellular Effects
This compound has been shown to have significant inhibitory activity toward MRSA . It not only effectively inhibits planktonic MRSA strains in vivo and in vitro, but also has strong inhibitory effects on MRSA biofilms formation . In addition, it has been found to suppress the viability and spheroid formation ability of colorectal cancer (CRC) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to reduce the expression of S. aureus virulence factors by inhibiting the saeRS two-component system . This results in the inhibition of MRSA invasion to the host . Furthermore, it induces apoptosis in human MCF-7 cells .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its inhibitory effects on MRSA and human MCF-7 cells have been observed in both in vivo and in vitro studies .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. It has been demonstrated that this compound can improve E. faecalis-induced undesirable inflammation in a mouse infection model .
Metabolic Pathways
It has been found to inhibit the activity of UPPS, an enzyme involved in the synthesis of bacterial cell walls .
Transport and Distribution
It has been found to occupy the substrate binding pocket of UPPS, suggesting that it may be transported to the site of this enzyme .
Subcellular Localization
Given its interaction with UPPS, an enzyme located in the bacterial cell membrane, it may be localized to this region in bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neo-gambogic acid involves several steps, starting from the extraction of the resin from Garcinia species. The resin is then subjected to various purification processes to isolate neo-gambogic acid. The synthetic route typically involves the use of organic solvents and chromatographic techniques to achieve high purity .
Industrial Production Methods: Industrial production of neo-gambogic acid is still in its nascent stages. advancements in biotechnological methods, such as biosynthetic modification, are being explored to enhance the yield and purity of neo-gambogic acid. These methods involve the use of genetically modified microorganisms to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Neo-gambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity and reduce toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation reactions using reagents like bromine and chlorine are common.
Major Products: The major products formed from these reactions include various derivatives of neo-gambogic acid, which are studied for their enhanced anticancer properties and reduced side effects .
properties
IUPAC Name |
(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDWFKHVHHINGR-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93772-31-7 | |
| Record name | Neo-gambogic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



